ethyl 5-(3,4-diethoxyphenyl)-3-oxo-7-phenyl-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate
Description
Ethyl 5-(3,4-diethoxyphenyl)-3-oxo-7-phenyl-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate is a thiazolo[3,2-a]pyrimidine derivative featuring a 3,4-diethoxyphenyl group at position C5, a phenyl group at C7, and an ethyl ester at position C4. This scaffold is notable for its fused heterocyclic structure, combining thiazole and pyrimidine rings, which is frequently explored for biological applications due to its structural versatility .
Properties
IUPAC Name |
ethyl 5-(3,4-diethoxyphenyl)-3-oxo-7-phenyl-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H26N2O5S/c1-4-30-18-13-12-17(14-19(18)31-5-2)23-21(24(29)32-6-3)22(16-10-8-7-9-11-16)26-25-27(23)20(28)15-33-25/h7-14,23H,4-6,15H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DYPPKIGHUPBVOS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)C2C(=C(N=C3N2C(=O)CS3)C4=CC=CC=C4)C(=O)OCC)OCC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H26N2O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
466.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Substituent Effects at C5
The 3,4-diethoxyphenyl group at C5 distinguishes the target compound from analogues like ethyl 5-(4-bromophenyl)-7-methyl-3-oxo-2,3-dihydro-5H-thiazolo[3,2-a]pyrimidine-6-carboxylate (). The bromophenyl substituent in the latter facilitates halogen-π interactions in crystal packing, promoting homochiral chain formation .
Another analogue, ethyl 5-(4-methoxyphenyl)-7-methyl-3-oxo-2,3-dihydro-5H-thiazolo[3,2-a]pyrimidine-6-carboxylate (), features a methoxy group. The ethoxy groups in the target compound are bulkier and more lipophilic, which could alter pharmacokinetic profiles or interaction with hydrophobic enzyme pockets .
Substituent Effects at C7
The phenyl group at C7 in the target compound contrasts with methyl or thiophene substituents in other derivatives (e.g., : 7-methyl or 5-(thiophen-2-yl)).
Ester Group Variations
The ethyl ester at C6 is a common feature in many thiazolo[3,2-a]pyrimidines (e.g., ). However, substitutions like methyl esters () or benzyl esters () alter steric and electronic properties. Ethyl esters balance lipophilicity and metabolic stability, making them preferable in drug design .
Antifungal and Antimicrobial Potential
Compounds like ethyl 5,7-dimethyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate exhibit antifungal activity against Candida albicans and Aspergillus flavus (). The target compound’s diethoxyphenyl group may enhance membrane penetration or target binding, though specific data are lacking .
Antitumor Activity
Thiazolo[3,2-a]pyrimidines with 4-bromophenyl or methoxyphenyl groups show inhibitory effects on tumor cell replication (). The 3,4-diethoxyphenyl substituent’s bulkiness could modulate interactions with DNA or enzymes like topoisomerases .
Crystallographic and Supramolecular Features
The target compound’s diethoxy groups may influence crystal packing via C–H···O or π-π interactions, unlike halogen-π interactions in bromophenyl analogues (). For example, ethyl 2-(2-acetoxybenzylidene)-7-methyl-3-oxo-5-phenyl-2,3-dihydro-5H-thiazolo[3,2-a]pyrimidine-6-carboxylate forms supramolecular chains via C–H···O bonds (). Diethoxy groups could introduce additional hydrogen-bonding sites, affecting solubility and crystallinity .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
